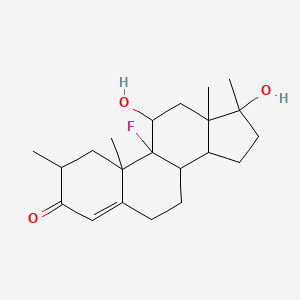
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is known for its role in stimulating or controlling the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors
Preparation Methods
The synthesis of 9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one involves several steps, including the introduction of the fluoro group and the hydroxyl groups at specific positions on the steroid backbone. The synthetic routes typically involve the use of fluorinating agents and hydroxylating reagents under controlled conditions. Industrial production methods may involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one has been extensively studied for its applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on androgen receptors and its role in cellular processes.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of certain medical conditions.
Industry: Used in the synthesis of other steroidal compounds and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors, which are proteins that mediate the effects of androgens in the body. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics .
Comparison with Similar Compounds
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one is unique due to the presence of the fluoro group and specific hydroxyl groups. Similar compounds include:
Testosterone: The primary male sex hormone.
Fluoxymesterone: Another synthetic androgen with similar properties.
Methyltestosterone: A synthetic androgen used in hormone therapy. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities.
Properties
CAS No. |
2708-41-0 |
|---|---|
Molecular Formula |
C21H31FO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
9-fluoro-11,17-dihydroxy-2,10,13,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-12-10-18(2)13(9-16(12)23)5-6-15-14-7-8-20(4,25)19(14,3)11-17(24)21(15,18)22/h9,12,14-15,17,24-25H,5-8,10-11H2,1-4H3 |
InChI Key |
ZVKKSLFHXTYQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


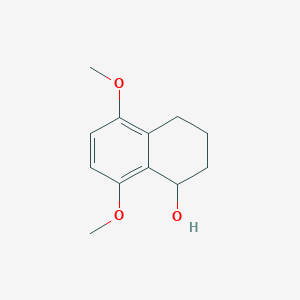
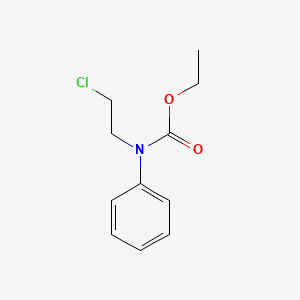

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
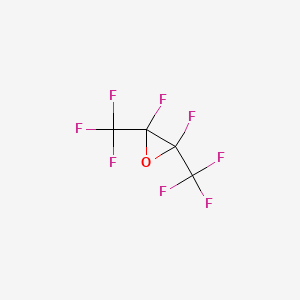
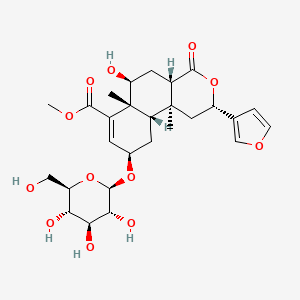

![Benzo[f]quinazoline](/img/structure/B14752245.png)
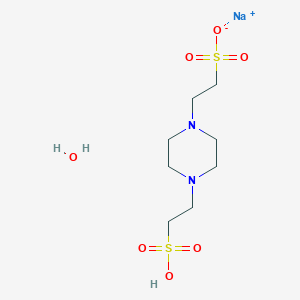
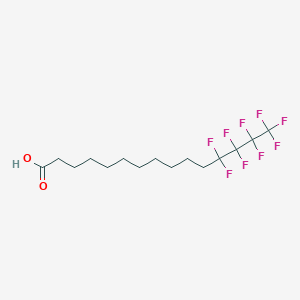
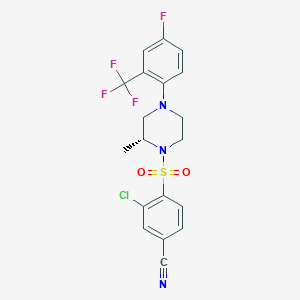
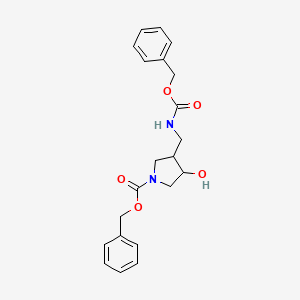
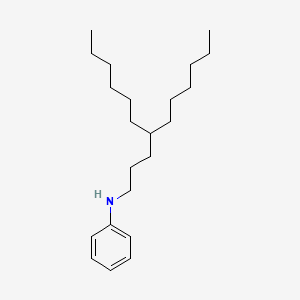
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)
